4-(2,4,6-Trimethylphenethyl)piperidine
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Overview
Description
4-(2,4,6-Trimethylphenethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 4-(2,4,6-Trimethylphenethyl)piperidine involves several steps. One common method includes the reaction of 2,4,6-trimethylbenzyl chloride with piperidine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-(2,4,6-Trimethylphenethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Scientific Research Applications
4-(2,4,6-Trimethylphenethyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylphenethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2,4,6-Trimethylphenethyl)piperidine can be compared with other piperidine derivatives such as:
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
2-Amino-4-(1-piperidine)pyridine derivatives: Used as dual inhibitors for anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
4,4′-Trimethylenedipiperidine: A safer and greener alternative for piperidine in organic reactions.
These compounds share the piperidine core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .
Biological Activity
4-(2,4,6-Trimethylphenethyl)piperidine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This piperidine derivative is characterized by its unique structure, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N with a molecular weight of 233.35 g/mol. The compound features a piperidine ring substituted with a 2,4,6-trimethylphenethyl group, which may enhance its lipophilicity and ability to cross biological membranes.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₃N |
Molecular Weight | 233.35 g/mol |
IUPAC Name | This compound |
InChI Key | [InChI Key Here] |
The mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various receptors and enzymes involved in neurological pathways. Its structure allows for potential binding to sites on proteins associated with neurotransmission and other cellular processes.
Biological Activity Spectrum
Recent studies have employed computational methods to predict the biological activity spectrum of piperidine derivatives, including this compound. The SwissTargetPrediction tool indicated that this compound could interact with several protein targets related to:
- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors.
- Ion Channels : Interaction with voltage-gated ion channels could influence neuronal excitability.
- Enzymatic Pathways : Possible inhibition or activation of key enzymes involved in metabolic processes.
Case Studies and Research Findings
- In Silico Studies : A study published in the Journal of Clinical Medicine of Kazakhstan utilized computer-aided evaluation to analyze new piperidine derivatives. The findings suggested that compounds similar to this compound could exhibit a wide range of biological activities applicable in treating conditions such as cancer and central nervous system disorders .
- Binding Interactions : Interaction studies have indicated that this compound may bind effectively to biological macromolecules like proteins. This binding could be crucial for its pharmacological effects.
- Pharmacological Potential : The compound has shown promise as a candidate for developing new drugs targeting various diseases due to its ability to affect multiple biological pathways .
Properties
CAS No. |
1152587-51-3 |
---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
4-[2-(2,4,6-trimethylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C16H25N/c1-12-10-13(2)16(14(3)11-12)5-4-15-6-8-17-9-7-15/h10-11,15,17H,4-9H2,1-3H3 |
InChI Key |
JKLYYXQKVDWAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC2CCNCC2)C |
Origin of Product |
United States |
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